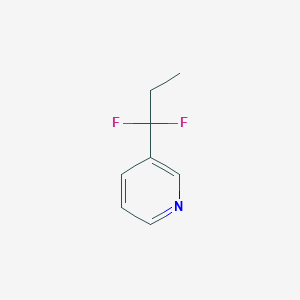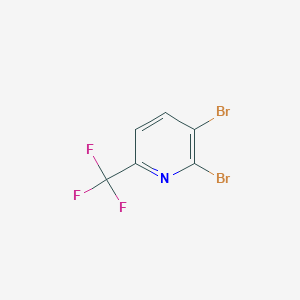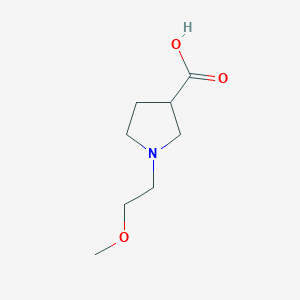
1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene
描述
1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 g/mol . This compound is characterized by the presence of two fluorine atoms on the benzene ring and a trifluoroethyl group attached to the fourth position of the ring. It is primarily used in research settings, particularly in the field of proteomics .
准备方法
The synthesis of 1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring and the attachment of the trifluoroethyl group. One common method involves the reaction of 1,2-difluorobenzene with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. similar compounds are often produced using fluorination reactions involving elemental fluorine or fluorinating agents such as sulfur tetrafluoride.
化学反应分析
1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The trifluoroethyl group can be oxidized to form trifluoroacetic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1,2-difluoro-4-ethylbenzene using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoroethyl group yields trifluoroacetic acid, while substitution reactions can introduce a wide range of functional groups onto the benzene ring.
科学研究应用
1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene is primarily used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and modifications . Additionally, its unique fluorinated structure makes it useful in NMR spectroscopy for studying molecular dynamics and interactions .
In the field of medicinal chemistry, fluorinated compounds like this compound are often used as building blocks for the synthesis of pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules .
作用机制
The mechanism of action of 1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene is not well-documented, as it is primarily used as a research tool rather than a therapeutic agent. its effects are likely mediated through interactions with proteins and other biomolecules. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues, influencing protein structure and function .
相似化合物的比较
1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene can be compared with other fluorinated aromatic compounds such as:
1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene: This compound has a similar structure but with the fluorine atoms positioned differently on the benzene ring.
1,1,1-Trifluoro-2-phenylethane: This compound lacks the additional fluorine atoms on the benzene ring, making it less electron-withdrawing.
2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane: This compound contains an ether linkage and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with biomolecules.
属性
IUPAC Name |
1,2-difluoro-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUUDFQQSQBLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)
![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)



![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)






![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)

